MPP dihydrochloride

科学的研究の応用

MPP dihydrochloride is widely used in scientific research due to its selective modulation of estrogen receptors. Some key applications include:

Chemistry: Studying the chemical properties and reactions of estrogen receptor modulators.

Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.

Medicine: Researching potential therapeutic applications for conditions related to estrogen receptor activity, such as breast cancer and endometrial cancer

Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors

作用機序

MPP 二塩酸塩は、エストロゲン受容体アルファの選択的アンタゴニストとして作用します。それは受容体と高い親和性で結合し、受容体の活性を阻害し、エストロゲンの効果を阻止します。 このメカニズムは、さまざまな生物学的プロセスや病気におけるエストロゲン受容体の役割を研究する上で重要です .

類似の化合物との比較

類似の化合物

チロロン二塩酸塩: 選択性と効力が異なる別のエストロゲン受容体モジュレーター。

グルコサミン硫酸塩: 類似の研究コンテキストで使用されていますが、化学的性質は異なります。

クリプトクロロゲン酸: エストロゲン受容体研究で同様の用途を持つ化合物.

独自性

MPP 二塩酸塩は、エストロゲン受容体アルファに対する高い選択性と、特定のがん細胞株のアポトーシスを誘導する能力によってユニークです。 これは、エストロゲン受容体の機能を研究し、標的療法を開発するための貴重なツールです .

生化学分析

Biochemical Properties

MPP Dihydrochloride is known to interact with estrogen receptors, specifically ER alpha . It acts as a silent antagonist at ER alpha receptors, displaying over 200-fold selectivity for ER alpha over ER beta . This interaction with ER alpha influences various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells. It has been observed to induce apoptosis in endometrial cancer cells and oLE cell lines . It also reverses the positive effects of beta-estradiol, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with ER alpha. As a silent antagonist, it prevents the activation of ER alpha, thereby influencing various cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Metabolic Pathways

This compound is involved in the estrogen receptor pathway due to its interaction with ER alpha

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with ER alpha

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with ER alpha

準備方法

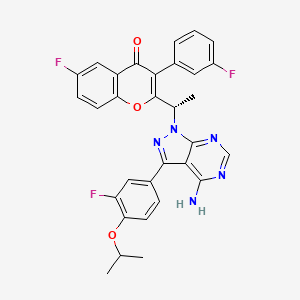

合成経路と反応条件

MPP 二塩酸塩は、メチルピラゾールトリオール (MPT) と呼ばれるピラゾールトリオールから合成されます . 合成は、MPT と適切な試薬を制御された条件下で反応させて、目的の化合物を形成させることを含みます。 MPP 二塩酸塩のジメチルスルホキシドへの溶解度は、10 ミリモルよりも大きいです .

工業生産方法

MPP 二塩酸塩の具体的な工業生産方法は広く文書化されていませんが、この化合物は通常、研究室で標準的な有機合成技術を使用して製造されます。 この化合物は、研究目的でさまざまな量で入手可能です .

化学反応の分析

反応の種類

MPP 二塩酸塩は、次のようなさまざまなタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性があります。

還元: 還元反応を実行して、化合物の構造を変更することができます。

一般的な試薬と条件

MPP 二塩酸塩を含む反応で一般的に使用される試薬には、酸化剤、還元剤、およびジメチルスルホキシドなどのさまざまな溶媒が含まれます。 これらの反応の条件は、目的の結果によって異なります .

生成される主な生成物

MPP 二塩酸塩を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性がありますが、置換反応はさまざまな置換された化合物を生成する可能性があります .

科学研究への応用

MPP 二塩酸塩は、エストロゲン受容体の選択的調節作用があるため、科学研究で広く使用されています。主な用途には、以下のようなものがあります。

化学: エストロゲン受容体モジュレーターの化学的性質と反応の研究。

生物学: 細胞プロセスとシグナル伝達経路におけるエストロゲン受容体の役割の調査。

類似化合物との比較

Similar Compounds

Tilorone dihydrochloride: Another estrogen receptor modulator with different selectivity and potency.

Glucosamine sulfate: Used in similar research contexts but with distinct chemical properties.

Cryptochlorogenic acid: A compound with similar applications in estrogen receptor research.

Uniqueness

MPP dihydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool for studying estrogen receptor functions and developing targeted therapies .

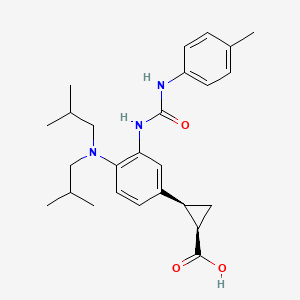

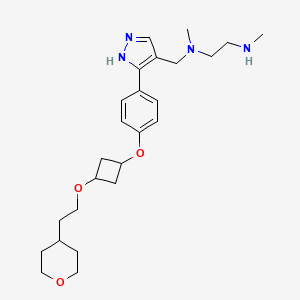

特性

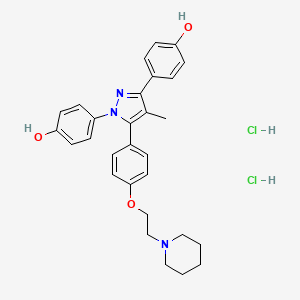

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of MPP dihydrochloride?

A1: this compound functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.

Q2: What are the downstream effects of this compound binding to ERα?

A2: this compound's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), this compound effectively inhibits cell proliferation [, ].

- Reduction in ERα activity and expression: Treatment with this compound has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show this compound can downregulate ERα protein expression [].

- Modulation of apoptotic signaling: this compound can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].

- Alteration of gene expression: this compound can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].

Q3: Are there any studies investigating the potential use of this compound in treating specific diseases?

A3: While this compound is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:

- Endometrial cancer: The inhibitory effect of this compound on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].

- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that this compound could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].

- Neuroprotection: While this compound itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)